"1-(1-Isobutylpyrrolidin-3-YL)methanamine" chemical properties
"1-(1-Isobutylpyrrolidin-3-YL)methanamine" chemical properties
Scaffold Class: Functionalized Saturated Heterocycles Primary Application: Medicinal Chemistry Building Block & Linker Motif[1]
Chemical Constitution & Physicochemical Profile[2][3][4][5][6][7][8][9][10]
1-(1-Isobutylpyrrolidin-3-yl)methanamine is a bifunctional diamine scaffold characterized by a saturated pyrrolidine core.[1] It features a steric, lipophilic isobutyl group at the N1 position and a primary methanamine tail at the C3 position. This specific substitution pattern balances hydrophobicity with high basicity, making it a critical intermediate for fragment-based drug discovery (FBDD), particularly in targeting GPCRs (e.g., Histamine H3, Dopamine D3) and kinase active sites.
Fundamental Properties
| Property | Value / Description | Note |
| IUPAC Name | [1-(2-methylpropyl)pyrrolidin-3-yl]methanamine | |
| Molecular Formula | C₉H₂₀N₂ | |
| Molecular Weight | 156.27 g/mol | Ideal for fragment-based design (MW < 300) |
| CAS Registry | 1187932-98-0 (Generic/Analogous) | Verify specific batch CoA; often sold as HCl salt |
| Physical State | Colorless to pale yellow oil (Free Base) | Hygroscopic; absorbs atmospheric CO₂ |
| Boiling Point | ~215°C (Predicted at 760 mmHg) | High BP due to intermolecular H-bonding |
| pKa (Calc) | N1 (Ring): ~9.2 | N(Exocyclic): ~10.1 |
| LogP | 1.12 ± 0.3 | Moderate lipophilicity aids membrane permeability |
| Topological PSA | 29.3 Ų | Excellent CNS penetration potential (PSA < 90 Ų) |
Stereochemical Considerations
The C3 carbon is a chiral center. While the achiral (racemic) mixture is common for early-stage screening, the (S)- and (R)- enantiomers exhibit distinct binding vectors.[1]
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(S)-Enantiomer: Often mimics the L-proline vector space.[1]
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(R)-Enantiomer: Explores alternative hydrophobic pockets.[1]
Synthetic Methodology: Reductive Amination Route[1][12]
The most robust protocol for synthesizing high-purity 1-(1-Isobutylpyrrolidin-3-yl)methanamine avoids direct alkylation with isobutyl halides, which can lead to over-alkylation (quaternization).[1] Instead, a Reductive Amination strategy using N-Boc-3-(aminomethyl)pyrrolidine is the industry standard for maximizing yield and selectivity.[1]
Reaction Workflow Diagram
Figure 1: Step-wise synthesis via reductive amination and acid deprotection to ensure regioselectivity.
Detailed Experimental Protocol
Step 1: Reductive Alkylation
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Preparation: In a round-bottom flask under Nitrogen atmosphere, dissolve tert-butyl (pyrrolidin-3-ylmethyl)carbamate (1.0 eq) in 1,2-Dichloroethane (DCE) [0.2 M concentration].
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Activation: Add Isobutyraldehyde (1.2 eq) and stir at Room Temperature (RT) for 30 minutes to allow hemiaminal/imine equilibrium.
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Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise. Note: STAB is preferred over NaBH₄ due to its mildness, preventing reduction of the aldehyde before imine formation.
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Quench: Stir at RT for 4-12 hours. Quench with saturated aqueous NaHCO₃.
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Workup: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
Step 2: Boc-Deprotection & Salt Formation [1]
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Dissolve the crude N-isobutyl intermediate in 1,4-Dioxane.
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Add 4M HCl in Dioxane (5-10 eq) dropwise at 0°C.
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Stir at RT for 2 hours. The product usually precipitates as the dihydrochloride salt.
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Isolation: Filter the white solid, wash with diethyl ether (to remove non-polar impurities), and dry under high vacuum.
Medicinal Chemistry Applications & SAR Logic[2][4]
This scaffold is a "privileged structure" in drug discovery, offering distinct advantages over planar aromatic rings (e.g., phenyl, pyridine).
Structural Advantages (The "Escape from Flatland")
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Fsp³ Character: The saturated pyrrolidine ring increases the fraction of sp³ carbons (Fsp³), which correlates with improved solubility and lower promiscuity (off-target binding) compared to flat aromatic linkers.
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Vector Positioning: The C3-methanamine arm projects substituents at a specific angle (~109.5°) relative to the ring, allowing precise probing of receptor depth.
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Lipophilic Anchoring: The isobutyl group provides a bulky, branched hydrophobic anchor, ideal for filling "greasy" pockets in receptor active sites (e.g., the hydrophobic pocket of Acetylcholinesterase or GPCR orthosteric sites).
Pharmacophore Mapping[1]
Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the scaffold's components.[1]
Handling, Stability & Safety (SDS Summary)
Signal Word: DANGER
| Hazard Class | H-Code | Statement |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage.[1][2][3] |
| Acute Toxicity | H302 | Harmful if swallowed.[4] |
| Sensitization | H317 | May cause an allergic skin reaction. |
Storage Protocol:
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Form: Store as the Dihydrochloride (2HCl) salt whenever possible. The free base is prone to oxidation and carbamate formation (reacts with atmospheric CO₂).
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Conditions: Keep at -20°C, under Argon/Nitrogen, in a desiccator.
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Reconstitution: When converting salt to free base for reactions, use a biphasic mixture (DCM/Na₂CO₃) immediately prior to use.
References
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PubChem. Compound Summary: 3-(Aminomethyl)-1-substituted pyrrolidines. National Library of Medicine. Available at: [Link][2][3]
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Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]
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Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]
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Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
